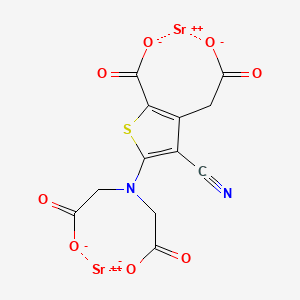

Strontium Ranelate (Standard)

Descripción

BenchChem offers high-quality Strontium Ranelate (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Strontium Ranelate (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C12H6N2O8SSr2 |

|---|---|

Peso molecular |

513.5 g/mol |

Nombre IUPAC |

distrontium;5-[bis(carboxylatomethyl)amino]-3-(carboxylatomethyl)-4-cyanothiophene-2-carboxylate |

InChI |

InChI=1S/C12H10N2O8S.2Sr/c13-2-6-5(1-7(15)16)10(12(21)22)23-11(6)14(3-8(17)18)4-9(19)20;;/h1,3-4H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22);;/q;2*+2/p-4 |

Clave InChI |

XXUZFRDUEGQHOV-UHFFFAOYSA-J |

SMILES canónico |

C(C1=C(SC(=C1C#N)N(CC(=O)[O-])CC(=O)[O-])C(=O)[O-])C(=O)[O-].[Sr+2].[Sr+2] |

Origen del producto |

United States |

Foundational & Exploratory

Strontium Ranelate's Anabolic Action on Osteoblasts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium ranelate is a unique therapeutic agent for osteoporosis, distinguished by its dual mechanism of action that simultaneously stimulates bone formation and inhibits bone resorption.[1][2] This technical guide provides an in-depth exploration of the core mechanisms by which strontium ranelate exerts its anabolic effects on osteoblasts, the bone-forming cells. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the intricate signaling pathways involved.

Core Anabolic Effects on Osteoblasts

Strontium ranelate promotes osteoblast proliferation, differentiation, and survival through a complex interplay of signaling pathways. The primary effects are mediated through the activation of the calcium-sensing receptor (CaSR), which subsequently triggers downstream cascades involving Wnt/β-catenin and MAP kinase pathways. Furthermore, strontium ranelate modulates the critical OPG/RANKL signaling axis, further tipping the balance towards bone formation.

Osteoblast Proliferation

Strontium ranelate has been shown to stimulate the replication of osteoblastic cells. This proliferative effect is, at least in part, mediated by the activation of the Calcium-Sensing Receptor (CaSR).[3][4]

Table 1: Quantitative Effects of Strontium Ranelate on Osteoblast Proliferation

| Cell Type | Strontium Ranelate Concentration | Treatment Duration | Proliferation Assay | Observed Effect | Reference |

| Human Primary Osteoblasts | 0.1, 1, 2 mM | 48 hours | [³H]-thymidine incorporation | Dose-dependent stimulation, with a ~2-3 fold increase at 0.1 and 1 mM, and a ~5-fold increase at 2 mM.[3] | Brennan et al., 2009, Br J Pharmacol |

| F-OST Osteoblasts | 0.12, 0.5 mM | 7 to 21 days | PrestoBlue Cell Viability | Significant increase in cell proliferation rates.[5] | (Not explicitly stated in snippet) |

| MC3T3-E1 Cells | 0.1, 0.5, 1.0 mM | 48 hours | Not specified in snippet | Increased cell number. | Caverzasio, 2008, Bone |

Osteoblast Differentiation

Strontium ranelate promotes the differentiation of pre-osteoblasts into mature, bone-matrix-producing osteoblasts. This is evidenced by increased activity of alkaline phosphatase (ALP), a key early marker of osteoblast differentiation, and upregulation of the master osteogenic transcription factor, Runx2.[3][6]

Table 2: Quantitative Effects of Strontium Ranelate on Osteoblast Differentiation Markers

| Cell Type | Strontium Ranelate Concentration | Treatment Duration | Differentiation Marker | Observed Effect | Reference |

| Human Primary Osteoblasts | 1, 2 mM | 72 hours | Alkaline Phosphatase | Two-fold increase in activity.[3] | Brennan et al., 2009, Br J Pharmacol |

| Human Primary Osteoblasts | 0.01, 0.1, 1, 2 mM | 10 days | Runx2/Cbfa1 mRNA | Not specified in snippet. | Brennan et al., 2009, Br J Pharmacol |

| MC3T3-E1 Cells | 0.5 mM | 48 hours | Runx2 mRNA | 1.10 ± 0.09-fold increase.[7] | (Not explicitly stated in snippet) |

| MC3T3-E1 Cells | 3 mM | Not specified | Runx2, ALP, Collagen I | 7-fold increase in expression.[8] | (Not explicitly stated in snippet) |

| Rat Bone Marrow Stromal Cells | 0.1, 1, 10 mmol/L | 1 hour | p-Smad1/5/8 | Marked increase, with the most obvious at 1 mmol/L.[4] | (Not explicitly stated in snippet) |

Modulation of the OPG/RANKL Ratio

A critical aspect of strontium ranelate's mechanism is its ability to shift the balance of the OPG/RANKL system in favor of bone formation. It achieves this by increasing the expression and secretion of osteoprotegerin (OPG), a decoy receptor for RANKL, and concurrently suppressing the expression of Receptor Activator of Nuclear Factor κB Ligand (RANKL) in osteoblasts. This action reduces osteoclastogenesis and bone resorption.[3][4]

Table 3: Quantitative Effects of Strontium Ranelate on OPG and RANKL Expression in Osteoblasts

| Cell Type | Strontium Ranelate Concentration | Treatment Duration | Target | Assay | Observed Effect | Reference |

| Human Primary Osteoblasts | 1, 2 mM | 24 hours | OPG mRNA | qRT-PCR | ~50% increase at 1 mM and ~200% increase at 2 mM.[3] | Brennan et al., 2009, Br J Pharmacol |

| Human Primary Osteoblasts | 1, 2 mM | Not specified | OPG Protein | ELISA | ~7-fold increase at 1 mM and ~8.5-fold increase at 2 mM.[3] | Brennan et al., 2009, Br J Pharmacol |

| Human Primary Osteoblasts | 0.1 mM | 24 hours | RANKL mRNA | qRT-PCR | Marked reduction to ~20% of vehicle control.[3][4] | Brennan et al., 2009, Br J Pharmacol |

| Human Primary Osteoblasts | Not specified | 48 hours | RANKL Protein | Western | Similar decrease to mRNA levels.[3] | Brennan et al., 2009, Br J Pharmacol |

| MC3T3-E1 Cells | 0.5, 1.0 mM | 48 hours | OPG Protein | Western | Upregulation (restored reduced expression).[7] | (Not explicitly stated in snippet) |

| MC3T3-E1 Cells | 0.5, 1.0 mM | 48 hours | RANKL Protein | Western | Downregulation (inhibited increased expression).[7] | (Not explicitly stated in snippet) |

Signaling Pathways Activated by Strontium Ranelate in Osteoblasts

The anabolic effects of strontium ranelate are orchestrated by a network of interconnected signaling pathways.

Calcium-Sensing Receptor (CaSR) Pathway

The initial and pivotal step in strontium ranelate's action on osteoblasts is the activation of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor. Strontium ions (Sr²⁺) act as agonists for the CaSR, initiating a cascade of intracellular events.[3][4]

Wnt/β-catenin Signaling Pathway

Strontium ranelate has been shown to activate the canonical Wnt/β-catenin signaling pathway, a crucial regulator of osteoblastogenesis. This activation can occur downstream of CaSR signaling and involves the accumulation and nuclear translocation of β-catenin, which then promotes the transcription of target genes involved in osteoblast differentiation.[7][9]

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK signaling pathways, including ERK and p38, are also implicated in the anabolic effects of strontium ranelate on osteoblasts. Activation of these pathways contributes to osteoblast proliferation and differentiation.[10][11]

Experimental Protocols: A Methodological Overview

This section provides a summary of the key experimental methodologies used to elucidate the mechanism of action of strontium ranelate on osteoblasts.

Cell Culture

-

Human Primary Osteoblasts: Isolated from human bone explants and cultured in appropriate media.[3][4]

-

MC3T3-E1 Cells: A pre-osteoblastic cell line derived from mouse calvaria, widely used to study osteoblast differentiation.[7]

-

F-OST Osteoblasts: Isolated from the femoral endosteal region of BALB/c mice.[5]

-

Rat Bone Marrow Stromal Cells (BMSCs): Multipotent cells isolated from rat bone marrow, capable of differentiating into osteoblasts.[4]

Osteoblast Proliferation Assays

-

[³H]-Thymidine Incorporation Assay:

-

Cells are seeded in multi-well plates and treated with strontium ranelate for a specified duration (e.g., 48 hours).

-

[³H]-thymidine is added to the culture medium for the final hours of incubation.

-

Cells are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter, which is proportional to the rate of DNA synthesis and cell proliferation.[3]

-

Osteoblast Differentiation Assays

-

Alkaline Phosphatase (ALP) Activity Assay:

-

Osteoblasts are cultured in differentiation medium with or without strontium ranelate for a defined period (e.g., 72 hours).

-

Cells are lysed, and the cell lysate is incubated with a substrate such as p-nitrophenyl phosphate (pNPP).[3]

-

The product of the enzymatic reaction (p-nitrophenol) is quantified by measuring absorbance at 405 nm.[12]

-

ALP activity is typically normalized to the total protein content of the cell lysate.[3]

-

-

Gene Expression Analysis (qRT-PCR):

-

Total RNA is extracted from osteoblasts treated with strontium ranelate.

-

RNA is reverse-transcribed into complementary DNA (cDNA).

-

Quantitative real-time PCR is performed using specific primers for osteogenic marker genes such as Runx2, OPG, and RANKL.

-

Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH or β-actin) and relative expression is calculated.[3][4]

-

Protein Expression and Secretion Analysis

-

Western Blotting:

-

Total protein is extracted from treated osteoblasts and protein concentration is determined.

-

Proteins are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., RANKL, β-catenin, p-ERK, p-p38) and a loading control (e.g., β-actin).[1][7]

-

The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Protein bands are visualized using a chemiluminescence detection system.[1]

-

-

Enzyme-Linked Immunosorbent Assay (ELISA):

-

Cell culture supernatants are collected from osteoblasts treated with strontium ranelate.

-

The concentration of secreted proteins, such as OPG, is measured using a specific sandwich ELISA kit according to the manufacturer's instructions.[4]

-

Signaling Pathway Analysis

-

Luciferase Reporter Assay (for Wnt/β-catenin signaling):

-

Osteoblasts are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid and a control plasmid.

-

Cells are then treated with strontium ranelate.

-

Luciferase activity is measured and normalized to the control, providing a readout of Wnt/β-catenin signaling activity.[13]

-

Conclusion

Strontium ranelate exerts a potent anabolic effect on osteoblasts by engaging multiple, interconnected signaling pathways. Its primary interaction with the Calcium-Sensing Receptor initiates a cascade of events that promote osteoblast proliferation and differentiation through the Wnt/β-catenin and MAPK pathways. Concurrently, it favorably modulates the OPG/RANKL ratio, thereby indirectly inhibiting bone resorption. This multifaceted mechanism of action underscores the unique therapeutic profile of strontium ranelate in the management of osteoporosis. Further research into the intricate details of these signaling networks will continue to enhance our understanding and potentially lead to the development of novel bone-forming therapies.

References

- 1. portlandpress.com [portlandpress.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Alkaline Phosphatase Activity Analysis Protocol - Creative Biolabs [creative-biolabs.com]

- 4. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. drmillett.com [drmillett.com]

- 6. Strontium inhibits osteoclastogenesis by enhancing LRP6 and β-catenin-mediated OPG targeted by miR-181d-5p - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effect of strontium ranelate on titanium particle-induced periprosthetic osteolysis regulated by WNT/β-catenin signaling in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Strontium ranelate: in search for the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. drmillett.com [drmillett.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Strontium Ranelate: A Comprehensive Analysis of its Effects on Osteoclast Differentiation and Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Strontium ranelate is a unique therapeutic agent with a dual mechanism of action, capable of both stimulating bone formation and inhibiting bone resorption. This whitepaper provides a detailed examination of the effects of strontium ranelate on osteoclast differentiation and activity, two key processes in bone remodeling. Through a comprehensive review of preclinical and clinical data, we elucidate the molecular mechanisms, present quantitative findings in a structured format, and provide detailed experimental protocols for key assays. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of bone biology and osteoporosis treatment.

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. The dynamic process of bone remodeling, a balance between bone formation by osteoblasts and bone resorption by osteoclasts, is crucial for maintaining skeletal integrity. An imbalance in this process, with excessive osteoclast activity, is a hallmark of osteoporosis. Strontium ranelate has emerged as an effective anti-osteoporotic treatment by concurrently modulating both sides of the bone remodeling equation.[1][2] This guide focuses specifically on its inhibitory effects on osteoclasts.

Effects of Strontium Ranelate on Osteoclast Differentiation

Strontium ranelate has been consistently shown to inhibit the differentiation of osteoclast precursors into mature, multinucleated osteoclasts.[2][3] This effect is critical in reducing the overall number of bone-resorbing cells.

Quantitative Effects on Osteoclast Differentiation Markers

The inhibitory effect of strontium ranelate on osteoclast differentiation can be quantified by measuring the number of Tartrate-Resistant Acid Phosphatase (TRAP)-positive multinucleated cells, a hallmark of mature osteoclasts.

| Cell Type | Treatment | Concentration | % Reduction in TRAP+ Multinucleated Cells (Mean ± SD) | Reference |

| Murine pre-osteoclasts | Strontium Ranelate | 1 mM | Significant decrease in number and size | [3] |

| Human OA subchondral bone osteoblasts co-cultured with pre-osteoclasts | Strontium Ranelate | 0.1, 1, 2 mM | Significant decrease in resorbed surface | [4] |

| Rat Mandibular Condylar Chondrocytes | Strontium Ranelate | 10⁻⁵ M | Decreased number of TRAP-positive cells | |

| RAW 264.7 cells | Strontium Ranelate | Not specified | Suppression of RANKL-induced differentiation | [5] |

Effects on Osteoclast-Specific Gene Expression

Strontium ranelate modulates the expression of key genes involved in osteoclast differentiation and function.

| Cell Type | Treatment | Concentration | Gene | Fold Change in Expression (vs. Control) | Reference |

| Human OA subchondral bone osteoblasts | Strontium Ranelate | 1 mM | MMP-2 | Significant decrease (p≤0.005) | [4] |

| 2 mM | MMP-2 | Significant decrease (p≤0.003) | [4] | ||

| 0.1 mM | MMP-9 | Significant decrease (p≤0.05) | [4] | ||

| 1 mM | MMP-9 | Significant decrease (p≤0.02) | [4] | ||

| 2 mM | MMP-9 | Significant decrease (p≤0.007) | [4] | ||

| 1 mM | RANKL (total) | Significant increase | [4] | ||

| 2 mM | RANKL (total) | Significant increase | [4] | ||

| 1 mM | OPG | Significant increase (p≤0.02) | [4] | ||

| 2 mM | OPG | Significant increase (p≤0.02) | [4] | ||

| Murine pre-osteoclasts | Strontium Ranelate | Not specified | TRAF6, c-Fos, MMP-9, MMP-14, CTSK | Reduced expression | [3] |

| Wild-type mice | Strontium Ranelate | Not specified | RANKL | Significant decrease (1.78±0.08 to 1.37±0.06) | [6] |

| OPG | Significant increase (0.59±0.03 to 0.90±0.02) | [6] |

Effects of Strontium Ranelate on Osteoclast Activity

Beyond inhibiting their formation, strontium ranelate also directly impairs the bone-resorbing activity of mature osteoclasts.[2]

Quantitative Effects on Bone Resorption

The reduction in osteoclast activity is evident from in vitro bone resorption assays, which measure the area of resorption pits on dentin or other bone-like substrates.

| Cell System | Treatment | Concentration | % Reduction in Resorbed Area (Mean ± SD) | Reference |

| Human OA subchondral bone osteoblasts co-cultured with pre-osteoclasts | Strontium Ranelate | 0.1, 1, 2 mM | Significant decrease (p≤0.002) at all concentrations | [4] |

| Isolated mouse osteoclasts | Strontium Ranelate | Not specified | Decreased resorbing activity | [7] |

| Rat osteoclasts | Strontium Ranelate | Not specified | Decreased resorbing activity | [2] |

Molecular Mechanisms of Action

The inhibitory effects of strontium ranelate on osteoclasts are mediated through the modulation of key signaling pathways that govern osteoclastogenesis and bone resorption.

The RANKL/RANK/OPG Signaling Pathway

The Receptor Activator of Nuclear Factor-κB Ligand (RANKL), its receptor RANK, and its decoy receptor Osteoprotegerin (OPG) are central to osteoclast differentiation. Strontium ranelate has been shown to decrease the expression of RANKL and increase the expression of OPG in osteoblasts, thereby reducing the RANKL/OPG ratio and inhibiting osteoclast formation.[6]

The NF-κB Signaling Pathway

The Nuclear Factor-κB (NF-κB) signaling pathway is a critical downstream effector of RANKL-RANK interaction, essential for osteoclast differentiation and survival. Strontium ranelate has been demonstrated to inhibit the activation of the NF-κB pathway in osteoclasts.[3] This is achieved by preventing the degradation of IκBα, which in turn sequesters the p65 subunit of NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of osteoclast-specific genes.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of strontium ranelate on osteoclast differentiation and activity.

Osteoclast Differentiation from RAW 264.7 Cells

The murine macrophage cell line RAW 264.7 is a widely used model for studying osteoclast differentiation.[9][10][11][12]

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2.5 x 10⁴ cells/cm².[11]

-

Culture Medium: Culture the cells in α-MEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[11]

-

Induction of Differentiation: To induce osteoclast differentiation, add recombinant mouse RANKL to the culture medium at a concentration of 30-50 ng/mL.[5][11] For experimental groups, add strontium ranelate at the desired concentrations.

-

Medium Change: Replace the culture medium with fresh medium containing RANKL and strontium ranelate every 2-3 days.[11]

-

Observation: Monitor the cells daily for the formation of large, multinucleated cells, which typically appear after 5-7 days.[11]

-

Analysis: At the end of the culture period, the cells can be fixed and stained for TRAP to identify and quantify osteoclasts.

TRAP (Tartrate-Resistant Acid Phosphatase) Staining

TRAP staining is a histochemical method used to identify osteoclasts, which express high levels of this enzyme.[13][14][15]

Protocol:

-

Fixation: Gently wash the cultured cells with PBS and fix them with 10% formalin for 5 minutes at room temperature.[15]

-

Washing: Wash the fixed cells three times with deionized water.[15]

-

Staining Solution Preparation: Prepare the TRAP staining solution by dissolving a chromogenic substrate in a tartrate-containing buffer (pH 5.0).[15]

-

Staining: Add the TRAP staining solution to each well and incubate at 37°C for 20-60 minutes, protected from light.[15]

-

Termination and Visualization: Stop the reaction by washing with deionized water. TRAP-positive osteoclasts will appear as red/purple multinucleated cells under a light microscope.[13]

Bone Resorption (Pit) Assay

This assay assesses the functional activity of osteoclasts by measuring their ability to resorb a bone-like substrate.[16][17][18]

Protocol:

-

Substrate Preparation: Use commercially available calcium phosphate-coated plates or prepare dentin slices.

-

Cell Seeding: Differentiate osteoclasts directly on the resorption substrate as described in section 5.1.

-

Culture: Culture the cells for an extended period (e.g., 10-14 days) to allow for resorption to occur.[16]

-

Cell Removal: At the end of the culture, remove the cells by sonication or treatment with sodium hypochlorite.[16]

-

Staining: Stain the resorption pits with 1% toluidine blue for 4 minutes.[16]

-

Analysis: Visualize and quantify the resorbed pit area using light microscopy and image analysis software.[12]

Western Blotting for NF-κB Pathway Proteins

Western blotting is used to detect and quantify specific proteins, such as those involved in the NF-κB signaling pathway.[19][20][21]

Protocol:

-

Cell Lysis: After treatment with strontium ranelate and/or RANKL, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for NF-κB p65, phospho-p65, IκBα, and phospho-IκBα overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Conclusion

Strontium ranelate exerts a potent inhibitory effect on osteoclast differentiation and activity through a multifaceted mechanism. By modulating the RANKL/OPG and NF-κB signaling pathways, it effectively reduces the number of bone-resorbing osteoclasts and impairs their function. The quantitative data and detailed experimental protocols provided in this whitepaper offer a comprehensive resource for researchers and drug development professionals seeking to further investigate the anti-resorptive properties of strontium ranelate and develop novel therapies for osteoporosis and other bone disorders characterized by excessive osteoclast activity.

References

- 1. How strontium ranelate, via opposite effects on bone resorption and formation, prevents osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Strontium ranelate: a dual mode of action rebalancing bone turnover in favour of bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Strontium Ranelate Inhibits Osteoclastogenesis through NF-κB-Pathway-Dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strontium ranelate inhibits key factors affecting bone remodeling in human osteoarthritic subchondral bone osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scielo.br [scielo.br]

- 7. Strontium ranelate: a novel mode of action optimizing bone formation and resorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. profiles.wustl.edu [profiles.wustl.edu]

- 10. RANKL-Mediated Osteoclast Formation from Murine RAW 264.7 cells | Springer Nature Experiments [experiments.springernature.com]

- 11. scielo.isciii.es [scielo.isciii.es]

- 12. Osteoclast generation from RAW 264.7 and PBMC cells. The set up in our lab [scielo.isciii.es]

- 13. Tartrate-Resistant Acid Phosphatase Staining: An In Vitro Technique to Detect TRAP Enzyme-Containing Cultured Osteoclasts [jove.com]

- 14. urmc.rochester.edu [urmc.rochester.edu]

- 15. biocat.com [biocat.com]

- 16. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pit Assay to Measure the Bone Resorptive Activity of Bone Marrow-derived Osteoclasts [en.bio-protocol.org]

- 18. A Simple Pit Assay Protocol to Visualize and Quantify Osteoclastic Resorption In Vitro [jove.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Unraveling the Molecular Blueprint: A Technical Guide to Strontium Ranelate's Cellular Signaling Pathways

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the complex cellular signaling pathways activated by the anti-osteoporotic agent, strontium ranelate. This whitepaper provides a consolidated resource of quantitative data, detailed experimental methodologies, and visual pathway diagrams to facilitate a deeper understanding of strontium ranelate's dual anabolic and anti-resorptive effects on bone.

Strontium ranelate has been a subject of extensive research due to its unique ability to simultaneously stimulate bone formation and inhibit bone resorption.[1][2] This dual action is attributed to its modulation of several key signaling cascades within osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). This guide dissects these intricate mechanisms, presenting available quantitative data in accessible formats and providing detailed protocols for the key experimental techniques used to elucidate these pathways.

Core Signaling Pathways Activated by Strontium Ranelate

Strontium ranelate orchestrates a complex symphony of molecular events, primarily through the following signaling pathways:

-

Calcium-Sensing Receptor (CaSR) Signaling: As a divalent cation, strontium can activate the CaSR, a key regulator of calcium homeostasis. This interaction triggers downstream signaling cascades that influence both osteoblast and osteoclast activity.[3][4] In osteoclasts, CaSR activation by strontium has been shown to induce apoptosis, thereby reducing bone resorption.[5]

-

Wnt/β-catenin Signaling: This crucial pathway in bone formation is positively modulated by strontium ranelate. Evidence suggests that strontium ranelate can increase the nuclear translocation of β-catenin, a key transcriptional co-activator in the Wnt pathway, leading to the expression of genes involved in osteoblast differentiation and proliferation.[6][7]

-

MAPK/ERK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) cascade, is a central regulator of cell proliferation and differentiation. Strontium ranelate has been shown to induce the phosphorylation of ERK1/2 in osteoblasts, a key step in activating this pro-osteogenic pathway.[8][9]

-

RANKL/OPG Signaling: The balance between Receptor Activator of Nuclear Factor κB Ligand (RANKL) and its decoy receptor Osteoprotegerin (OPG) is critical for regulating osteoclastogenesis. Strontium ranelate favorably shifts this balance by increasing OPG expression and decreasing RANKL expression in osteoblasts, thus inhibiting the formation of bone-resorbing osteoclasts.[10]

-

NF-κB Signaling: Nuclear Factor-κB (NF-κB) is a key transcription factor in osteoclast differentiation and survival. Strontium ranelate has been demonstrated to inhibit the activation of the NF-κB pathway in osteoclast precursors, contributing to its anti-resorptive effects.[2][11][12]

Quantitative Data Summary

The following tables summarize the quantitative effects of strontium ranelate on key signaling molecules and cellular processes as reported in the literature.

| Table 1: Effect of Strontium Ranelate on OPG and RANKL Expression in Human Osteoblasts | |||

| Treatment | Concentration | Effect on OPG mRNA Expression (% of Vehicle) | Effect on RANKL mRNA Expression (% of Vehicle) |

| Strontium Ranelate | 1 mM | ~150% | Not specified |

| Strontium Ranelate | 2 mM | ~300% | Not specified |

| Strontium Ranelate | 0.1 mM | Not specified | ~20% |

| Data extracted from Brennan et al. (2009) |

| Table 2: Effect of Strontium Ranelate on Osteoblast Proliferation | ||

| Cell Type | Strontium Ranelate Concentration | Observed Effect |

| Human Preadipocytes | 100 µM | Proliferative effects observed |

| Rat Calvaria Cultures | 0.01 - 1 mM | Enhanced cell replication |

| Rat Calvaria Cultures | 5 - 10 mM | Enhanced cell replication |

| Data extracted from in vitro studies.[13] |

| Table 3: Effect of Strontium Ranelate on Osteoblast Differentiation Markers | ||

| Marker | Strontium Ranelate Concentration | Observed Effect |

| Alkaline Phosphatase (ALP) Activity | 1 mM and 2 mM | Two-fold increase |

| Runx2/Cbfa1 mRNA Expression | Not specified | Increased expression |

| Data extracted from Brennan et al. (2009) |

Visualizing the Pathways: Graphviz Diagrams

To provide a clear visual representation of the signaling cascades, the following diagrams were generated using the DOT language.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of strontium ranelate's effects on cellular signaling.

1. Osteoblast Cell Culture and Treatment

-

Cell Lines: Primary human osteoblasts (hOBs) or mouse osteoblastic cell lines (e.g., MC3T3-E1) are commonly used.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and L-glutamine.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Strontium Ranelate Treatment: Strontium ranelate is typically dissolved in the culture medium to achieve final concentrations ranging from 0.1 mM to 5 mM. Cells are treated for various time points (e.g., 24, 48, 72 hours) depending on the specific assay.

2. Quantitative Real-Time PCR (qRT-PCR) for OPG and RANKL

-

RNA Extraction: Total RNA is extracted from cultured osteoblasts using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit (e.g., SuperScript III First-Strand Synthesis System, Invitrogen).

-

qRT-PCR: The relative expression of OPG and RANKL mRNA is quantified using a real-time PCR system with SYBR Green or TaqMan probes. Gene expression is normalized to a housekeeping gene (e.g., GAPDH or β-actin).

-

Data Analysis: The comparative Ct (ΔΔCt) method is used to calculate the fold change in gene expression.

3. Western Blot Analysis for Phosphorylated ERK1/2

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is then stripped and re-probed with an antibody for total ERK1/2 as a loading control.

-

Quantification: Band intensities are quantified using densitometry software (e.g., ImageJ). The ratio of p-ERK to total ERK is calculated to determine the level of ERK activation.

4. Wnt/β-catenin Signaling Luciferase Reporter Assay

-

Cell Transfection: Osteoblasts are transiently co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

-

Treatment: After transfection, cells are treated with strontium ranelate at various concentrations.

-

Luciferase Assay: Cell lysates are prepared, and the activities of firefly and Renilla luciferases are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The fold change in luciferase activity relative to the untreated control is calculated to determine the effect of strontium ranelate on Wnt/β-catenin signaling.

5. Osteoclast Apoptosis TUNEL Assay

-

Cell Culture: Osteoclasts are generated from bone marrow macrophages or RAW 264.7 cells by stimulation with RANKL and M-CSF.

-

Treatment: Mature osteoclasts are treated with strontium ranelate.

-

TUNEL Staining: Apoptosis is detected using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay kit, which labels the fragmented DNA of apoptotic cells.

-

Microscopy and Quantification: The percentage of TUNEL-positive (apoptotic) osteoclasts is determined by fluorescence microscopy. The total number of nuclei is often counterstained with DAPI.

This technical guide serves as a foundational resource for understanding the molecular mechanisms underlying the therapeutic effects of strontium ranelate. The provided data, protocols, and pathway diagrams are intended to support further research and development in the field of osteoporosis and bone metabolism.

References

- 1. Dual effect of strontium ranelate: stimulation of osteoblast differentiation and inhibition of osteoclast formation and resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The intact strontium ranelate complex stimulates osteoblastogenesis and suppresses osteoclastogenesis by antagonizing NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. The calcium-sensing receptor is involved in strontium ranelate-induced osteoclast apoptosis. New insights into the associated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Essential role of nuclear factor of activated T cells (NFAT)-mediated Wnt signaling in osteoblast differentiation induced by strontium ranelate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Strontium enhances osteogenic differentiation of mesenchymal stem cells and in vivo bone formation by activating Wnt/catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Calcium sensing receptor‐dependent and receptor‐independent activation of osteoblast replication and survival by strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Calcium sensing receptor-dependent and receptor-independent activation of osteoblast replication and survival by strontium ranelate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Strontium Ranelate Inhibits Osteoclastogenesis through NF-κB-Pathway-Dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Strontium Ranelate Inhibits Osteoclastogenesis through NF-κB-Pathway-Dependent Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In Vitro Effects of Strontium on Proliferation and Osteoinduction of Human Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]

Strontium Ranelate and the Calcium-Sensing Receptor: A Technical Guide

Abstract: Strontium ranelate, a therapeutic agent previously used for the treatment of severe osteoporosis, exerts its effects through a dual mechanism of action: stimulating bone formation and inhibiting bone resorption.[1][2] A primary molecular target mediating these effects is the Calcium-Sensing Receptor (CaSR), a Class C G-protein coupled receptor (GPCR).[3][4] The strontium cation (Sr2+), dissociated from the ranelic acid moiety, acts as a full agonist at the CaSR, mimicking the action of its endogenous ligand, Ca2+.[5][6] This interaction triggers a cascade of intracellular signaling events that diverge in osteoblasts and osteoclasts to rebalance bone turnover. This technical guide provides an in-depth exploration of the molecular interaction between strontium ranelate and the CaSR, detailing the downstream signaling pathways, quantitative activation data, and key experimental protocols used in its characterization.

Mechanism of Action at the Calcium-Sensing Receptor

Strontium ranelate is composed of two strontium atoms and an organic moiety, ranelic acid.[7] Upon oral administration, it dissociates, and the divalent strontium cation (Sr2+) becomes the primary pharmacologically active component regarding CaSR activation.[8][9] The CaSR, expressed on the surface of both osteoblasts and osteoclasts, is the principal mediator of strontium's effects on these cells.[10][11]

-

Agonistic Activity : Sr2+ acts as a direct agonist of the CaSR, with an efficacy comparable to that of the native agonist, Ca2+.[5][6] The ranelic acid component itself does not stimulate the receptor.[8][9]

-

Dual Effect on Bone Remodeling : Activation of the CaSR by strontium initiates distinct signaling pathways in bone-forming osteoblasts and bone-resorbing osteoclasts.

While the CaSR is a major pathway, some studies suggest that strontium ranelate can also exert effects on osteoblast replication and survival through CaSR-independent mechanisms, potentially involving Akt signaling and COX-2-mediated prostaglandin E2 (PGE2) production.[15][16]

Downstream Signaling Pathways

Activation of the CaSR by strontium triggers canonical G-protein signaling cascades, primarily through the Gαq/11 subunit, leading to the activation of Phospholipase C (PLC) and the mitogen-activated protein kinase (MAPK) pathway.[8]

Gαq/11-PLC-IP3 Pathway in Osteoblasts and Osteoclasts

Upon Sr2+ binding, the CaSR undergoes a conformational change that activates the associated Gαq/11 protein. This initiates the following cascade:

-

Phospholipase C (PLC) Activation : Activated Gαq/11 stimulates PLC.[1][17]

-

PIP2 Hydrolysis : PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][17]

-

Intracellular Ca2+ Mobilization : IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.[18] This transient increase in intracellular calcium is a hallmark of CaSR activation.

MAPK/ERK Pathway in Osteoblasts

A critical pathway for the pro-proliferative effects of strontium ranelate in osteoblasts is the activation of the Extracellular signal-Regulated Kinase (ERK) 1/2 cascade.[12]

-

ERK1/2 Phosphorylation : CaSR activation leads to a rapid, dose-dependent increase in the phosphorylation of ERK1/2 (also known as p44/p42 MAPK).[15][16] This phosphorylation signifies the activation of the MAPK pathway, which in turn modulates gene expression to promote cell replication and differentiation.[12]

NF-κB Pathway in Osteoclasts

In osteoclasts, the signaling diverges to promote apoptosis. The DAG produced from PIP2 hydrolysis, in concert with intracellular calcium, activates Protein Kinase C (PKC).[14] This leads to the translocation of the transcription factor NF-κB to the nucleus, a key step in the apoptotic pathway induced by strontium in these cells.[1][14][17]

Quantitative Analysis of CaSR Activation

The activation of CaSR by strontium ranelate and its components has been quantified using various in vitro assays. The data highlight the potency of Sr2+ as a CaSR agonist.

| Compound | Cell Type | Assay | Parameter | Value | Reference |

| Strontium Chloride (SrCl2) | HEK-293 cells expressing human CaSR | Intracellular Ca2+ Mobilization | EC50 | 3.24 ± 0.3 mM | [19] |

| Calcium Chloride (CaCl2) | HEK-293 cells expressing human CaSR | Intracellular Ca2+ Mobilization | EC50 | 5.05 ± 0.7 mM | [19] |

| Strontium Ranelate | Mouse Osteoblasts (CaSR+/+) | ERK1/2 Phosphorylation | Maximal Effect | 5 mM | [15] |

| Strontium Ranelate | CHO cells expressing rat CaSR | Inositol Phosphate Accumulation | Agonist Activity | Comparable to Ca2+ | [8][9] |

| Strontium Ranelate | AtT-20 cells (endogenous mouse CaSR) | Inositol Phosphate Accumulation | Agonist Activity | Comparable to Ca2+ | [8][9] |

EC50 (Half-maximal effective concentration) represents the concentration of an agonist that causes 50% of the maximal possible response.

Key Experimental Protocols

The characterization of strontium ranelate's effect on the CaSR relies on established in vitro cellular assays. Below are detailed methodologies for two key experiments.

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in cytoplasmic free calcium following CaSR activation. It is a direct functional readout of Gαq/11 pathway stimulation.

Principle: Cells expressing the CaSR are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4, Fura-2, Indo-1). Upon agonist stimulation, the release of Ca2+ from intracellular stores causes the dye to bind calcium, resulting in a change in fluorescence intensity that is measured over time using a plate reader or flow cytometer.[18]

Detailed Methodology:

-

Cell Culture and Seeding:

-

Culture Human Embryonic Kidney (HEK-293) cells stably or transiently expressing the human CaSR gene in DMEM supplemented with 10% FBS and appropriate selection antibiotics.[20][21][22]

-

One day prior to the assay, seed the cells (e.g., 2 x 10^4 cells/well) into a black, clear-bottom 96-well plate coated with poly-D-lysine.[19]

-

-

Dye Loading:

-

Aspirate the culture medium and wash the cells once with a physiological salt solution (e.g., HBSS).

-

Load cells with a fluorescent calcium indicator (e.g., Calbryte™ 520 or Fluo-4 AM) in the salt solution, typically for 60-120 minutes at 37°C in a CO2 incubator.[20]

-

-

Agonist Stimulation and Measurement:

-

Remove the dye loading solution and replace it with fresh buffer.

-

Place the plate into a fluorescence plate reader (e.g., FlexStation or FLIPR) equipped with an automated liquid handling system.

-

Establish a baseline fluorescence reading for approximately 60 seconds.

-

Inject a solution of strontium ranelate or strontium chloride at various concentrations to generate a dose-response curve.

-

Continuously measure fluorescence intensity (e.g., every 1-2 seconds) for an additional 2-3 minutes to capture the peak response and subsequent return to baseline.[19]

-

-

Data Analysis:

-

Calculate the change in fluorescence (Peak - Baseline) for each well.

-

Plot the response against the logarithm of the agonist concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This assay quantifies the activation of the MAPK/ERK pathway by measuring the level of phosphorylated ERK1/2 proteins.

Principle: Cells are treated with strontium ranelate for a short period. Total protein is then extracted, separated by size via SDS-PAGE, and transferred to a membrane. The membrane is probed with a primary antibody that specifically recognizes the phosphorylated form of ERK1/2. A second antibody that recognizes total ERK1/2 is used on the same membrane for normalization.[23]

Detailed Methodology:

-

Cell Culture and Treatment:

-

Culture osteoblastic cells (e.g., MC3T3-E1 or primary osteoblasts) in appropriate media until they reach ~80-90% confluency.[12]

-

Serum-starve the cells for several hours (e.g., 4-12 hours) to reduce baseline ERK phosphorylation.

-

Treat cells with varying concentrations of strontium ranelate for a short duration, typically 5-15 minutes, at 37°C.[15]

-

-

Protein Extraction (Lysis):

-

Immediately place plates on ice, aspirate the medium, and wash cells with ice-cold PBS.

-

Add ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 4°C.

-

Determine the protein concentration of the supernatant using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 10-20 µg) from each sample by boiling in Laemmli sample buffer.

-

Load samples onto an SDS-polyacrylamide gel and separate proteins by electrophoresis.[23]

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with a blocking solution (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (p-ERK1/2) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, strip the membrane of the first set of antibodies using a stripping buffer.[23]

-

Re-block and re-probe the same membrane with a primary antibody for total ERK1/2, followed by the secondary antibody and detection steps.

-

-

Data Analysis:

References

- 1. Strontium Ranelate | C12H6N2O8SSr2 | CID 6918182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. drugsincontext.com [drugsincontext.com]

- 3. strontium ranelate: Detailed Review of its Transformative R&D Success, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 4. Strontium ranelate: in search for the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ca2+/Sr2+ Selectivity in Calcium-Sensing Receptor (CaSR): Implications for Strontium’s Anti-Osteoporosis Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Strontium ranelate in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BioKB - Publication [biokb.lcsb.uni.lu]

- 9. In vitro effects of strontium ranelate on the extracellular calcium-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Strontium ranelate decreases receptor activator of nuclear factor-ΚB ligand-induced osteoclastic differentiation in vitro: involvement of the calcium-sensing receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Calcium-sensing Receptor (CaR) is involved in strontium ranelate-induced osteoblast differentiation and mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of long-term strontium ranelate treatment on vertebral fracture risk in postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Calcium sensing receptor‐dependent and receptor‐independent activation of osteoblast replication and survival by strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Calcium sensing receptor-dependent and receptor-independent activation of osteoblast replication and survival by strontium ranelate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. go.drugbank.com [go.drugbank.com]

- 18. Monitoring Calcium-Sensing Receptor (CaSR)-Induced Intracellular Calcium Flux Using an Indo-1 Flow Cytometry Assay | Springer Nature Experiments [experiments.springernature.com]

- 19. frontiersin.org [frontiersin.org]

- 20. Identification and characterization of a novel CASR mutation causing familial hypocalciuric hypercalcemia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. AddexBio Product Detail - HEK-CaSR Cells [addexbio.com]

- 22. GPCR deorphanization assay in HEK-293 cells [bio-protocol.org]

- 23. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

The Molecular Architecture of Strontium Ranelate's Action in Bone Homeostasis: A Technical Guide

For Immediate Release

[City, State] – [Date] – In the landscape of osteoporosis treatment, strontium ranelate holds a unique position due to its dual mechanism of action: concurrently stimulating bone formation and inhibiting bone resorption.[1][2][3] This technical guide provides an in-depth exploration of the molecular targets of strontium ranelate within bone cells, offering researchers, scientists, and drug development professionals a comprehensive resource on its intricate mechanisms.

Executive Summary

Strontium ranelate orchestrates a complex symphony of molecular events within osteoblasts, osteoclasts, and osteocytes to shift the balance of bone remodeling in favor of bone anabolism.[2] Key molecular targets include the Calcium-Sensing Receptor (CaSR), the RANKL/OPG signaling axis, and the Wnt/β-catenin pathway.[4][5][6] By engaging these pathways, strontium ranelate enhances osteoblast proliferation, differentiation, and survival while suppressing osteoclast differentiation and activity, and promoting their apoptosis.[1][7] This document synthesizes the current understanding of these interactions, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved.

Effects on Osteoblasts: Promoting Bone Formation

Strontium ranelate exerts a profound anabolic effect on bone by directly stimulating osteoblasts, the cells responsible for synthesizing new bone matrix.[8] This stimulation occurs through multiple signaling pathways, leading to increased proliferation, differentiation, and survival of these bone-forming cells.[1][9]

Calcium-Sensing Receptor (CaSR) Activation

The Calcium-Sensing Receptor (CaSR) is a primary target of strontium ranelate in osteoblasts.[4][10] Strontium ions (Sr²⁺), being chemically similar to calcium ions (Ca²⁺), act as agonists for the CaSR.[3][11] Activation of the CaSR by strontium ranelate triggers downstream signaling cascades that promote osteoblastic activity.[4][12] Studies have shown that strontium ranelate's ability to increase osteoblast replication and modulate the OPG/RANKL ratio is, at least in part, dependent on CaSR activation.[4][13] Interestingly, some research suggests that strontium ranelate can also promote osteoblast replication and survival through CaSR-independent pathways involving ERK1/2 and Akt signaling.[14][15]

Modulation of the OPG/RANKL Axis

A critical mechanism by which strontium ranelate couples its anabolic and anti-resorptive effects is through the regulation of the osteoprotegerin (OPG) and Receptor Activator of Nuclear Factor-κB Ligand (RANKL) system in osteoblasts.[16][17]

-

Increased OPG Expression: Strontium ranelate has been shown to increase both the mRNA and protein expression of OPG in human primary osteoblasts.[4] OPG acts as a decoy receptor for RANKL, preventing it from binding to its receptor RANK on osteoclast precursors and thereby inhibiting osteoclastogenesis.[5][18]

-

Suppressed RANKL Expression: Concurrently, strontium ranelate suppresses the expression of RANKL in osteoblasts.[3][4] This dual action effectively shifts the OPG/RANKL ratio in favor of inhibiting bone resorption.[19]

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a crucial regulator of bone formation, and evidence suggests that strontium ranelate positively modulates this cascade.[5][20] Strontium has been shown to enhance the osteogenic differentiation of mesenchymal stem cells by activating the Wnt/β-catenin pathway.[20] Furthermore, strontium ranelate may exert its effects by down-regulating sclerostin, a negative regulator of the Wnt pathway, thereby promoting osteoblast differentiation and mineralization.[18][21] Some studies also indicate an interaction with the non-canonical Wnt pathway.[5][22]

Effects on Osteoclasts: Inhibiting Bone Resorption

Strontium ranelate's anti-resorptive properties are mediated by its direct effects on osteoclasts, the cells responsible for breaking down bone tissue.

Inhibition of Osteoclast Differentiation and Function

Strontium ranelate has been demonstrated to inhibit the differentiation of osteoclast precursors into mature osteoclasts.[2][7] This effect is largely attributed to the aforementioned modulation of the OPG/RANKL ratio by osteoblasts.[16] Additionally, strontium ranelate can directly impair the resorbing activity of mature osteoclasts, partly by disrupting the organization of their actin cytoskeleton.[7]

Induction of Osteoclast Apoptosis

Strontium ranelate promotes the apoptosis (programmed cell death) of mature osteoclasts.[1][2] This action is also mediated, in part, through the activation of the CaSR on osteoclasts, which triggers intracellular signaling pathways leading to cell death.[11][23]

NF-κB Pathway Antagonism

Recent evidence suggests that the intact strontium ranelate complex can antagonize the activation of Nuclear Factor-κB (NF-κB), a key transcription factor in osteoclastogenesis.[24] This suppression of NF-κB signaling presents a novel mechanism for its anti-resorptive and pro-osteoblastic effects.[24] Further research indicates that strontium ranelate may inhibit osteoclastogenesis through an NF-κB-pathway-dependent autophagy mechanism.[25]

Role of Osteocytes

Osteocytes, the most abundant bone cells embedded within the mineralized matrix, are also responsive to strontium ranelate. It has been shown that strontium ranelate can affect the paracrine signaling from mechanically stimulated osteocytes towards both osteoblasts and osteoclast precursors, suggesting a role in mechanotransduction.[26] Furthermore, treatment of human primary osteoblasts with strontium ranelate promotes an osteocyte-like phenotype, characterized by increased expression of markers such as DMP-1 and sclerostin.[19]

Quantitative Data Summary

The following tables summarize the quantitative effects of strontium ranelate on various molecular and cellular parameters in bone cells, as reported in the cited literature.

Table 1: Effect of Strontium Ranelate on OPG and RANKL Expression in Human Osteoblasts

| Parameter | Strontium Ranelate Concentration | Fold Change vs. Control | Reference |

| OPG mRNA expression | 1 mM | ~1.5-fold increase | [4] |

| OPG mRNA expression | 2 mM | ~3-fold increase | [4] |

| OPG protein secretion | 1 mM | ~7-fold increase | [4] |

| OPG protein secretion | 2 mM | ~8.5-fold increase | [4] |

| RANKL mRNA expression | 1 mM | Significant decrease | [4] |

| RANKL protein expression | 1 mM | Significant decrease | [4] |

Table 2: Effect of Strontium Ranelate on Osteoblast and Osteoclast Markers

| Cell Type | Parameter | Strontium Ranelate Concentration | Observed Effect | Reference |

| Murine Calvaria Cells | Alkaline Phosphatase (ALP) expression | Not specified | Increased | [7] |

| Murine Calvaria Cells | Bone Sialoprotein (BSP) expression | Not specified | Increased | [7] |

| Murine Calvaria Cells | Osteocalcin (OCN) expression | Not specified | Increased | [7] |

| Murine Calvaria Cells | Bone nodule number | Not specified | Increased | [7] |

| Murine Spleen Cells | Mature osteoclast number | Not specified | Strongly decreased | [7] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments investigating the molecular effects of strontium ranelate.

In Vitro Osteoblast Culture and Treatment

-

Cell Source: Human primary osteoblasts (HOBs) are often derived from bone explants obtained during orthopedic surgeries. Murine osteoblasts can be isolated from the calvaria of newborn mice.[4][7]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or a similar basal medium, supplemented with fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), and sometimes ascorbic acid and β-glycerophosphate to promote differentiation and mineralization.[4][7]

-

Strontium Ranelate Treatment: Strontium ranelate is dissolved in the culture medium to achieve the desired final concentrations (e.g., 0.01 mM to 2 mM).[4] Cells are incubated with the treatment for specified durations (e.g., 24 hours for gene expression studies, or up to 22 days for differentiation assays).[4][7]

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

RNA Extraction: Total RNA is extracted from cultured cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcriptase enzyme.

-

PCR Amplification: The cDNA is then used as a template for PCR amplification with gene-specific primers for target genes (e.g., OPG, RANKL, ALP, BSP, OCN) and a housekeeping gene (e.g., GAPDH) for normalization. Real-time detection of the PCR product is performed using a fluorescent dye (e.g., SYBR Green).[4]

Enzyme-Linked Immunosorbent Assay (ELISA) for Protein Quantification

-

Sample Collection: Cell culture supernatants are collected to measure the secretion of proteins like OPG.

-

Assay Procedure: A specific antibody against the protein of interest is coated onto the wells of a microplate. The samples are added, and the protein binds to the antibody. A second, enzyme-linked antibody that also binds to the protein is then added. Finally, a substrate for the enzyme is introduced, which produces a color change that is proportional to the amount of protein present. The absorbance is measured using a microplate reader.[4]

In Vitro Osteoclastogenesis Assay

-

Cell Source: Osteoclast precursors can be obtained from murine bone marrow or spleen cells.[7]

-

Differentiation Induction: The precursor cells are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and RANKL to induce their differentiation into mature, multinucleated osteoclasts.

-

Strontium Ranelate Treatment: Strontium ranelate is added to the culture medium at various concentrations during the differentiation period.

-

Assessment: Osteoclast formation is typically assessed by tartrate-resistant acid phosphatase (TRAP) staining, where mature osteoclasts appear as large, multinucleated, TRAP-positive cells. The number of these cells is then quantified.[7]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Signaling pathways activated by strontium ranelate in osteoblasts.

Caption: Mechanisms of strontium ranelate's inhibitory effects on osteoclasts.

Caption: Workflow for analyzing gene expression changes induced by strontium ranelate.

Conclusion

Strontium ranelate presents a multifaceted approach to the management of bone loss by uniquely targeting both formative and resorptive processes. Its interaction with the Calcium-Sensing Receptor, modulation of the OPG/RANKL axis, and influence on the Wnt/β-catenin pathway in osteoblasts, coupled with its inhibitory effects on osteoclast differentiation, function, and survival, underscore its complex and effective mechanism of action. This guide provides a foundational understanding of these molecular interactions, which is crucial for ongoing research and the development of novel therapeutics for skeletal diseases. The detailed methodologies and visual representations of signaling pathways serve as a valuable resource for scientists dedicated to advancing the field of bone biology and pharmacology.

References

- 1. Mechanism of action of strontium ranelate: what are the facts? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strontium ranelate: a dual mode of action rebalancing bone turnover in favour of bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Osteoblasts play key roles in the mechanisms of action of strontium ranelate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Influence of Strontium on Bone Tissue Metabolism and Its Application in Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Strontium ranelate improves bone microarchitecture in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dual effect of strontium ranelate: stimulation of osteoblast differentiation and inhibition of osteoclast formation and resorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Strontium ranelate in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Strontium Ranelate: Long-Term Efficacy against Vertebral, Nonvertebral and Hip Fractures in Patients with Postmenopausal Osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The calcium-sensing receptor in bone metabolism: from bench to bedside and back - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Strontium Ranelate | C12H6N2O8SSr2 | CID 6918182 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]

- 13. researchgate.net [researchgate.net]

- 14. Calcium sensing receptor-dependent and receptor-independent activation of osteoblast replication and survival by strontium ranelate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Calcium sensing receptor-dependent and receptor-independent activation of osteoblast replication and survival by strontium ranelate - ProQuest [proquest.com]

- 16. What is the mechanism of Strontium Ranelate? [synapse.patsnap.com]

- 17. Bone Signaling Pathways and Treatment of Osteoporosis - Page 4 [medscape.com]

- 18. scielo.br [scielo.br]

- 19. Strontium ranelate treatment of human primary osteoblasts promotes an osteocyte-like phenotype while eliciting an osteoprotegerin response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Strontium enhances osteogenic differentiation of mesenchymal stem cells and in vivo bone formation by activating Wnt/catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. portlandpress.com [portlandpress.com]

- 22. Essential role of nuclear factor of activated T cells (NFAT)-mediated Wnt signaling in osteoblast differentiation induced by strontium ranelate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The calcium-sensing receptor is involved in strontium ranelate-induced osteoclast apoptosis. New insights into the associated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The intact strontium ranelate complex stimulates osteoblastogenesis and suppresses osteoclastogenesis by antagonizing NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Strontium Ranelate Inhibits Osteoclastogenesis through NF-κB-Pathway-Dependent Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Strontium ranelate affects signaling from mechanically-stimulated osteocytes towards osteoclasts and osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of Strontium Ranelate on Bone Matrix Composition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strontium ranelate is a unique therapeutic agent for osteoporosis, distinguished by its dual mechanism of action that simultaneously stimulates bone formation and inhibits bone resorption. This dual action leads to a net gain in bone mass and an improvement in bone microarchitecture, ultimately reducing fracture risk. This technical guide provides an in-depth analysis of the influence of strontium ranelate on the composition of the bone matrix. It consolidates quantitative data on its effects on both the organic and inorganic components of bone, details the experimental protocols used to elucidate these effects, and visualizes the key signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the multifaceted effects of strontium ranelate on bone health.

Introduction

The bone matrix is a dynamic, complex composite of an organic phase, primarily composed of type I collagen, and an inorganic phase, consisting mainly of hydroxyapatite crystals. The integrity and composition of this matrix are crucial for bone strength and its resistance to fracture. Strontium ranelate exerts its therapeutic effects by modulating the activities of bone cells—osteoblasts and osteoclasts—which in turn alters the composition and structure of the bone matrix. This guide delves into the specific changes induced by strontium ranelate in the bone matrix, providing a detailed overview of its impact on collagenous and non-collagenous proteins, as well as on the process of mineralization.

Effects on the Organic Matrix

Strontium ranelate has been shown to positively influence the organic component of the bone matrix by stimulating osteoblasts to synthesize key proteins.

Collagenous Proteins

Type I collagen is the most abundant protein in the bone matrix, providing its essential tensile strength. In vitro studies have consistently demonstrated that strontium ranelate increases the synthesis of collagen by mature osteoblasts[1][2][3]. This is a key component of its anabolic effect on bone.

Non-Collagenous Proteins (NCPs)

NCPs, although less abundant than collagen, play critical roles in the regulation of matrix mineralization and overall bone quality. Strontium ranelate has been shown to increase the synthesis of several important NCPs by osteoblasts[1][3]. In vitro studies on primary murine osteoblasts have shown that continuous treatment with strontium ranelate leads to increased expression of bone sialoprotein (BSP) and osteocalcin (OCN), which is associated with an increase in the number of bone nodules[4].

Table 1: Influence of Strontium Ranelate on Organic Bone Matrix Components

| Component | Effect | Quantitative Data | Key Studies |

| Collagen (Type I) | Increased synthesis by osteoblasts | While direct percentage increases in collagen synthesis are not consistently reported across all studies, research indicates a significant stimulatory effect. For example, studies in rat bone explants showed a dose-dependent increase in collagen synthesis.[1][2][3] | Canalis et al. (1996) |

| Osteocalcin (OCN) | Increased expression and synthesis | In vitro studies on murine osteoblasts demonstrated a significant increase in OCN expression after 22 days of treatment.[4] | Bonnelye et al. (2008) |

| Bone Sialoprotein (BSP) | Increased expression | Treatment of primary murine osteoblasts with strontium ranelate resulted in elevated BSP expression.[4] | Bonnelye et al. (2008) |

Effects on the Inorganic Matrix (Mineralization)

Strontium ranelate influences the mineral phase of the bone matrix through its incorporation into the hydroxyapatite crystal lattice and by modulating the mineralization process.

Strontium Incorporation

During treatment, strontium can substitute for calcium in the newly formed hydroxyapatite crystals[5]. This incorporation of strontium into the bone matrix is a key feature of its mechanism of action.

Mineralization Process

Studies utilizing Alizarin Red S staining have demonstrated that strontium ranelate enhances the formation of a mineralized matrix by osteoblasts in a dose-dependent manner[6]. This indicates a pro-mineralization effect that contributes to the observed increases in bone mineral density. Histomorphometric analyses of bone biopsies from patients treated with strontium ranelate have shown a significant increase in the mineral apposition rate[5][7][8].

Table 2: Influence of Strontium Ranelate on Inorganic Bone Matrix Components

| Parameter | Effect | Quantitative Data | Key Studies |

| Bone Mineral Density (BMD) | Increased | Lumbar spine BMD increased by approximately 1.41% compared to a 0.98% decrease with placebo after 24 months in one study.[1] Another study showed an annual increase in lumbar adjusted BMD of +2.97% with 2g of strontium ranelate.[1] | Reginster et al. (2002) |

| Mineral Apposition Rate (MAR) | Increased | Histomorphometric analysis of human bone biopsies showed a significant increase of +9% in cancellous bone and a borderline increase of +10% in cortical bone compared to control.[5] | Arlot et al. (2008) |

| Osteoblast Surface | Increased | A significant increase of +38% compared to the placebo group was observed in human bone biopsies.[5][7] | Arlot et al. (2008) |

| New Bone Formation | Increased | In a rat calvarial defect model, the 2.5 mg strontium ranelate group showed the highest median bone percentage at 41.95%, compared to 20.70% in the negative control group.[9] | Al-Snafi et al. (2016) |

Cellular and Signaling Pathways

The effects of strontium ranelate on the bone matrix are mediated through its influence on key signaling pathways in both osteoblasts and osteoclasts.

Osteoblast-Mediated Bone Formation

Strontium ranelate promotes bone formation by stimulating osteoblast proliferation, differentiation, and survival. This is achieved through the activation of several signaling pathways:

-

Calcium-Sensing Receptor (CaSR): Strontium acts as an agonist for the CaSR on osteoblasts, which can lead to the activation of downstream signaling cascades, including the ERK1/2 and Akt pathways, promoting cell replication and survival[10][11]. The activation of CaSR can also lead to the activation of phospholipase C (PLC)[12][13][14][15].

-

Wnt/β-catenin Signaling: Strontium ranelate has been shown to activate the canonical Wnt signaling pathway, a critical regulator of osteogenesis[14][16][17][18]. This involves the nuclear translocation of β-catenin, which in turn stimulates the transcription of genes involved in osteoblast differentiation and function[16]. Strontium ranelate can also increase the expression of Wnt3a and Wnt5a[19].

-

RANKL/OPG Pathway: By acting on osteoblasts, strontium ranelate modulates the RANKL/OPG system, which is a key regulator of osteoclastogenesis. It has been shown to increase the expression of osteoprotegerin (OPG), a decoy receptor for RANKL, and decrease the expression of RANKL[20][21]. This shift in the RANKL/OPG ratio suppresses osteoclast formation and activity. In human primary osteoblasts, 2 mM strontium ranelate increased OPG mRNA expression by approximately 200%, while concentrations as low as 0.1 mM reduced RANKL mRNA expression to around 20% of the control value[20].

Osteoclast-Mediated Bone Resorption

Strontium ranelate inhibits bone resorption by directly affecting osteoclasts:

-

CaSR Activation: Similar to its effect on osteoblasts, strontium activates the CaSR on osteoclasts, leading to the stimulation of apoptosis (programmed cell death) in mature osteoclasts[12]. This CaSR activation stimulates a phospholipase C-dependent signaling pathway and the nuclear translocation of NF-κB[12].

Table 3: Key Signaling Molecules Modulated by Strontium Ranelate

| Signaling Pathway | Key Molecule | Effect of Strontium Ranelate | Downstream Consequence |

| CaSR Signaling | CaSR | Activation in osteoblasts and osteoclasts | Increased osteoblast proliferation and survival; Increased osteoclast apoptosis |

| ERK1/2 | Increased phosphorylation in osteoblasts | Increased osteoblast replication | |

| Akt | Increased phosphorylation in osteoblasts | Increased osteoblast survival | |

| PLC/IP3 | Activation in osteoclasts | Contributes to osteoclast apoptosis | |

| Wnt Signaling | β-catenin | Increased cytosolic levels and nuclear translocation in osteoblasts | Increased transcription of osteogenic genes |

| Wnt3a, Wnt5a | Increased expression in osteoblasts | Activation of canonical and non-canonical Wnt pathways | |

| Sclerostin | Decreased expression | Reduced inhibition of Wnt signaling | |

| RANKL/OPG Pathway | OPG | Increased mRNA and protein expression in osteoblasts | Inhibition of osteoclast differentiation |

| RANKL | Decreased mRNA and protein expression in osteoblasts | Inhibition of osteoclast differentiation | |

| NF-κB Signaling | NF-κB | Nuclear translocation in osteoclasts | Stimulation of osteoclast apoptosis |

Mandatory Visualizations

Signaling Pathways

Caption: Signaling pathways activated by strontium ranelate in osteoblasts and osteoclasts.

Experimental Workflow

Caption: General experimental workflow for investigating strontium ranelate's effects.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of strontium ranelate's effects on bone matrix composition.

In Vitro Osteoblast Culture and Treatment

-

Cell Lines: Primary osteoblasts isolated from rat or mouse calvaria, or osteoblastic cell lines such as MC3T3-E1, are commonly used.

-

Culture Conditions: Cells are typically cultured in α-MEM or DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics. For osteogenic differentiation, the medium is supplemented with ascorbic acid and β-glycerophosphate.

-

Strontium Ranelate Treatment: Strontium ranelate is dissolved in the culture medium to achieve final concentrations typically ranging from 0.1 mM to 2 mM of Sr²⁺. The treatment duration varies depending on the endpoint being measured, from minutes for signaling pathway activation to several weeks for mineralization assays.

Real-Time PCR for Gene Expression Analysis

-

RNA Extraction: Total RNA is extracted from cultured osteoblasts using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

Real-Time PCR: Quantitative PCR is performed using a real-time PCR system with SYBR Green or TaqMan probes for target genes (e.g., COL1A1, BGLAP for osteocalcin, IBSP for bone sialoprotein, RANKL, OPG) and a housekeeping gene for normalization (e.g., GAPDH, ACTB). The relative gene expression is calculated using the ΔΔCt method.

Western Blot for Protein Analysis

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked with non-fat milk or bovine serum albumin and then incubated with primary antibodies specific for the target proteins (e.g., anti-Collagen I, anti-Osteocalcin, anti-RANKL, anti-OPG). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Alizarin Red S Staining for Mineralization

-

Cell Culture and Fixation: Osteoblasts are cultured in osteogenic medium with or without strontium ranelate for 2-4 weeks. The cells are then washed with PBS and fixed with 4% paraformaldehyde.

-

Staining: The fixed cells are stained with a 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.

-

Quantification: After washing with distilled water, the stained mineralized nodules can be visualized by microscopy. For quantification, the stain can be eluted with 10% cetylpyridinium chloride, and the absorbance is measured at approximately 562 nm.

Conclusion